Bienvenue dans la boutique en ligne BenchChem!

GDC-9545

breast cancer neoadjuvant therapy Ki67 suppression

GDC-9545 (giredestrant) is a best-in-class oral SERD and full ER antagonist. Unlike fulvestrant or aromatase inhibitors, it achieves robust ER degradation with high oral bioavailability (~60%), delivering superior Ki67 suppression (80% vs 67% for anastrozole) and 44% PFS risk reduction. With an IC50 of 0.05 nM in T47D cells, it is the definitive choice for endocrine resistance studies, ESR1-mutant translational research, and combination trial design. Secure research-grade, ≥98% purity material for reproducible results.

Molecular Formula
Molecular Weight
Cat. No. B1574615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDC-9545
SynonymsGDC-9545;  GDC9545;  GDC 9545;  RG6171;  RG-6171;  RG 6171; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GDC-9545 (Giredestrant) SERD Compound Procurement Guide: Next-Generation Oral Estrogen Receptor Degrader


GDC-9545 (giredestrant; RG6171; RO7197597) is an investigational, non-steroidal, orally bioavailable selective estrogen receptor degrader (SERD) and full antagonist developed by Genentech/Roche for the treatment of estrogen receptor-positive (ER+) breast cancer [1]. It competitively binds to the ligand-binding domain of both wild-type and mutant ERα with nanomolar potency, inducing an inactive receptor conformation that triggers proteasome-mediated degradation of the ER protein [2]. The compound has advanced to multiple Phase III clinical trials across metastatic, adjuvant, and neoadjuvant settings, alone or in combination with CDK4/6 inhibitors and mTOR inhibitors [3].

Why GDC-9545 Cannot Be Interchanged with First-Generation SERDs or Aromatase Inhibitors: Structural and Functional Differentiation


Interchangeability between GDC-9545 and other endocrine agents is precluded by fundamental mechanistic and pharmacokinetic differences. Unlike fulvestrant, which requires intramuscular administration and achieves suboptimal ER occupancy due to bioavailability constraints, GDC-9545 was specifically engineered for high oral bioavailability and robust ER degradation efficiency [1]. Compared with aromatase inhibitors such as anastrozole and letrozole—which reduce circulating estrogen rather than directly targeting the ER—GDC-9545 acts as both a full ER antagonist and a degrader, eliminating the receptor protein itself and thereby addressing ligand-dependent and ligand-independent activation mechanisms implicated in endocrine resistance [2]. Furthermore, within the oral SERD class, earlier clinical candidates including GDC-0927 and GDC-0810 failed to combine sufficient degradation potency with favorable drug metabolism and pharmacokinetic (DMPK) properties, whereas GDC-9545 was optimized to balance these competing demands [3].

GDC-9545 Comparative Evidence Guide: Quantified Differentiation Against Anastrozole, Fulvestrant, Tamoxifen, and Prior Oral SERDs


Superior Ki67 Suppression in Early Breast Cancer: Phase II coopERA Data

GDC-9545 demonstrated superior antiproliferative activity compared to the aromatase inhibitor anastrozole in the randomized, open-label Phase II coopERA Breast Cancer trial. After a 14-day neoadjuvant window-of-opportunity phase, single-agent giredestrant (30 mg daily) produced a mean Ki67 reduction of 80% versus 67% for anastrozole (1 mg daily), a statistically significant difference (p=0.0222) . This advantage was maintained at surgery following combination with palbociclib: giredestrant + palbociclib achieved a mean Ki67 reduction of 81% (95% CI: –86%, –75%) versus 74% (95% CI: –80%, –67%) for anastrozole + palbociclib [1]. Additionally, complete cell cycle arrest (CCCA; Ki67 ≤2.7%) was achieved in 25% of giredestrant-treated patients versus 5% with anastrozole (Δ 20%) at week 2 .

breast cancer neoadjuvant therapy Ki67 suppression biomarker

Prolonged Progression-Free Survival in Advanced Breast Cancer: Phase III evERA Data

In the Phase III evERA Breast Cancer trial (NCT05306340) evaluating patients with ER+/HER2– advanced breast cancer who had progressed on prior CDK4/6 inhibitor and endocrine therapy, GDC-9545 (30 mg) plus everolimus (10 mg) significantly prolonged median progression-free survival (PFS) compared with standard-of-care endocrine therapy plus everolimus. In the intention-to-treat (ITT) population, median PFS was 8.77 months with the giredestrant regimen versus 5.49 months with the comparator arm (HR=0.56; 95% CI: 0.44-0.71; p<0.0001), representing a 44% reduction in the risk of disease progression or death [1]. In the ESR1-mutated subpopulation, the benefit was more pronounced: median PFS was 9.99 months versus 5.45 months (HR=0.38; 62% risk reduction) [2]. Standard-of-care comparators included exemestane (74% of patients), fulvestrant (20%), and tamoxifen (3%) [2].

metastatic breast cancer progression-free survival CDK4/6 inhibitor resistance ESR1 mutation

Improved Invasive Disease-Free Survival in Adjuvant Setting: Phase III lidERA Data

In the Phase III lidERA Breast Cancer trial (NCT04961996) of patients with ER+/HER2– medium- and high-risk early breast cancer, adjuvant treatment with GDC-9545 demonstrated a statistically significant and clinically meaningful improvement in invasive disease-free survival (IDFS) compared with physician's choice of standard-of-care endocrine therapy. At a median follow-up of 32.36 months, giredestrant reduced the risk of invasive disease recurrence or death by 30% relative to standard-of-care (HR=0.70; 95% CI: 0.57-0.87; p=0.0014) [1]. The 36-month IDFS rates were 92.4% for giredestrant versus 89.6% for standard-of-care, an absolute difference of +2.8 percentage points [2]. Standard-of-care comparators included aromatase inhibitors (anastrozole or letrozole) and tamoxifen; the IDFS benefit was more pronounced versus tamoxifen (HR=0.53; 95% CI: 0.35-0.80) than versus aromatase inhibitors (HR=0.73; 95% CI: 0.58-0.92) [2].

adjuvant therapy early breast cancer invasive disease-free survival endocrine therapy

Superior ER Antagonism and Degradation Potency Relative to Earlier Oral SERDs

In the discovery publication characterizing GDC-9545, direct comparisons were made against earlier oral SERD development candidates (compounds 1, 6, 7, and 9 from the same optimization program) across multiple ER+ breast cancer cell lines. GDC-9545 exhibited superior antiproliferation activity compared to these known SERDs across all cell lines tested [1]. In the T47D human breast cancer cell line, GDC-9545 demonstrated potent ER antagonist activity with an IC50 of 0.050 nM in a reporter gene assay measuring ER-dependent transcriptional activity after 18-hour incubation [2]. This potency surpasses that reported for earlier clinical-stage oral SERDs such as GDC-0927, which exhibited more variable degradation and antiproliferative profiles across cell line panels and failed to achieve the balanced degradation-antagonism-DMPK profile required for clinical advancement [3].

ER degradation in vitro potency antiproliferative activity SERD optimization

Oral Bioavailability and Formulation Performance

A Phase I bioavailability and ADME study (NCT04680273) in healthy female subjects of non-childbearing potential evaluated the absolute and relative oral bioavailability of GDC-9545 capsule formulations. The absolute oral bioavailability of GDC-9545 capsule formulations F12 and F18 (30 mg) was approximately 60% relative to intravenous administration [1]. A comparison of the two capsule formulations demonstrated equivalent relative bioavailability, supporting formulation flexibility for clinical development and potential commercialization [2]. The study also established that GDC-9545 is excreted primarily via the fecal route, with minimal renal elimination, and that fine-tuning of physiochemical properties during lead optimization enabled once-daily oral dosing in both preclinical species and humans [3]. In contrast, the approved injectable SERD fulvestrant has limited bioavailability requiring monthly intramuscular administration with suboptimal ER occupancy, while earlier oral SERDs including GDC-0927 exhibited less favorable DMPK profiles [3].

oral bioavailability ADME pharmacokinetics drug formulation

Dual Mechanism: Full Antagonist Plus Degrader Activity

GDC-9545 was specifically engineered to combine full ER antagonism with efficient receptor degradation in a single molecule, a dual mechanism that distinguishes it from both selective estrogen receptor modulators (SERMs) like tamoxifen (antagonist only, partial agonist in some tissues) and aromatase inhibitors (indirect estrogen reduction). Structural studies confirmed that GDC-9545-bound ERα adopts an inactive conformation that displaces co-activator peptides, preventing transcriptional activation, while simultaneously directing the receptor for proteasome-dependent degradation [1]. This dual mechanism is effective against both wild-type ERα and clinically relevant ESR1 mutations (e.g., Y537S) that drive resistance to aromatase inhibitors and tamoxifen [2]. In ESR1Y537S mutant patient-derived xenograft (PDX) models, low doses of GDC-9545 induced tumor regressions as a single agent, confirming that the compound's degradation activity overcomes ligand-independent activation conferred by activating ESR1 mutations [2].

ER antagonism receptor degradation mechanism of action ESR1 mutation

GDC-9545 Procurement and Research Application Scenarios: Evidence-Based Use Cases


Clinical Trial Comparator and Endocrine Therapy Backbone in ER+ Breast Cancer Studies

For academic and industry-sponsored clinical trials evaluating combination regimens in ER+ breast cancer, GDC-9545 represents an evidence-based choice as an oral endocrine therapy backbone. Its demonstrated superiority over anastrozole in Ki67 suppression (80% vs 67% at week 2, p=0.0222) and over standard-of-care endocrine therapy in IDFS (HR=0.70, 30% risk reduction) and PFS (HR=0.56, 44% risk reduction) provides a robust comparator dataset for designing non-inferiority or superiority trials of novel agents combined with endocrine therapy [1].

Preclinical Research on ESR1 Mutation-Driven Endocrine Resistance

Investigators studying mechanisms of endocrine resistance, particularly those mediated by activating ESR1 mutations (e.g., Y537S), should prioritize GDC-9545 over earlier SERDs or tamoxifen. The compound's dual antagonist-degrader mechanism has been validated in ESR1Y537S mutant PDX models where low-dose monotherapy induced tumor regressions, confirming functional activity against ligand-independent ER activation [2]. Its high in vitro potency (IC50 = 0.050 nM in T47D cells) enables robust signal-to-noise ratios in cellular assays at pharmacologically relevant concentrations [3].

Pharmacokinetic and Formulation Development Studies Requiring Oral Bioavailability

For research programs focused on oral oncology drug delivery, GDC-9545 serves as a benchmark oral SERD with well-characterized absolute bioavailability (~60%) and established ADME parameters [4]. The compound's once-daily oral dosing profile, enabled by fine-tuned physiochemical properties during lead optimization, makes it suitable for chronic dosing models in preclinical species and provides a reference standard for evaluating novel oral SERD candidates or alternative formulations [2].

Biomarker-Driven Patient Stratification and Translational Research

Given the pronounced PFS benefit observed in ESR1-mutated patients (HR=0.38; 62% risk reduction; median PFS 9.99 vs 5.45 months) compared with the ITT population (HR=0.56; 44% risk reduction) in the evERA trial, GDC-9545 is particularly suited for translational research focused on ctDNA-based ESR1 mutation monitoring and biomarker-driven patient selection strategies [5]. This differential efficacy supports its use as a molecularly targeted agent in studies correlating ESR1 mutation status with treatment response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GDC-9545

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.